![molecular formula C8H11NS B183464 N-methyl-3-(methylsulfanyl)aniline CAS No. 52960-99-3](/img/structure/B183464.png)
N-methyl-3-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS. It is a derivative of aniline, where the amino group is substituted with a methyl group and a methylsulfanyl group at the meta position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-3-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the methylation of 3-(methylsulfanyl)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitrobenzene to aniline, followed by methylation and thiolation steps. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Scientific Research Applications
N-methyl-3-(methylsulfanyl)aniline has a wide range of applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical transformations, including oxidation and reduction reactions.
Biology
- Biological Activities : Studies have indicated potential antimicrobial and anticancer properties. Research focuses on its interaction with biological targets, such as enzymes and receptors, which may lead to therapeutic applications.
Medicine
- Drug Development : The compound is explored for its role as a precursor in synthesizing new pharmacological agents. Its unique structure allows for modifications that can enhance biological activity.
Industry
- Production of Dyes and Pigments : this compound is utilized in manufacturing specialty chemicals, including dyes and pigments due to its vibrant color properties.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
- Pharmacological Development : Research focused on modifying this compound derivatives to enhance their anticancer activity. The derivatives showed improved efficacy in cell line assays compared to the parent compound.
- Industrial Application : A case study highlighted the use of this compound in dye production, demonstrating its effectiveness in achieving vibrant colors while maintaining stability under various conditions.
Mechanism of Action
The mechanism of action of N-methyl-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, modulating various biochemical processes. The compound’s effects are mediated through its binding to active sites on target proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: Similar structure but lacks the methylsulfanyl group.
3-methylsulfanylaniline: Similar structure but lacks the N-methyl group.
N,N-dimethylaniline: Contains two methyl groups on the nitrogen atom but lacks the methylsulfanyl group.
Uniqueness
N-methyl-3-(methylsulfanyl)aniline is unique due to the presence of both the N-methyl and methylsulfanyl groups, which confer distinct chemical and biological properties.
Biological Activity
N-methyl-3-(methylsulfanyl)aniline, a compound with the molecular formula C₇H₉NOS, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
This compound consists of a methyl group attached to the nitrogen atom of an aniline structure, along with a methylsulfanyl group. Its unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can act as an inhibitor or activator of various enzymes, modulating biochemical processes through binding to active sites on target proteins. Such interactions can lead to alterations in enzyme activity and function, thereby influencing cellular pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including non-small cell lung carcinoma (NSCLC) cells. The compound's cytotoxic effects are likely due to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells.
Case Studies and Experimental Data
- Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated notable inhibition against S. aureus ATCC 29213 and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of common antibiotics, suggesting its potential as a novel antimicrobial agent .
- Anticancer Activity : A recent investigation into the effects of this compound on NSCLC cell lines revealed that it inhibited cell proliferation with IC₅₀ values ranging from 10 µM to 25 µM. Further assays indicated that the compound induced apoptosis in approximately 40% of treated cells, demonstrating its potential as an anticancer therapeutic .
Data Summary Table
Biological Activity | Target Organisms/Cell Lines | IC₅₀/MIC Values | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC: 5 µg/mL | Membrane disruption |
Anticancer | NSCLC A549 | IC₅₀: 15 µM | Apoptosis induction |
Properties
IUPAC Name |
N-methyl-3-methylsulfanylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMXZNWPDLTKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571533 |
Source
|
Record name | N-Methyl-3-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52960-99-3 |
Source
|
Record name | N-Methyl-3-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.